

Impact of Nopco NXZ on gloss and surface finish of coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nopco NXZ**

Cat. No.: **B1171978**

[Get Quote](#)

Nopco NXZ Technical Support Center

This center provides researchers, scientists, and formulation professionals with technical guidance on using **Nopco NXZ**, focusing on its impact on the gloss and surface finish of water-based coatings.

Frequently Asked Questions (FAQs)

Q1: What is **Nopco NXZ** and what is its primary function? **A1:** **Nopco NXZ** is a metallic soap, mineral oil-based defoaming agent.^{[1][2][3]} Its primary function is to control and eliminate foam in aqueous systems like emulsion paints, adhesives, and latexes.^{[1][4]} By preventing entrapped air, it helps ensure the application of a smooth, uniform coating film.^[4]

Q2: How does a defoamer like **Nopco NXZ** impact coating gloss? **A2:** The impact is indirect but crucial. A high-gloss finish requires a perfectly smooth, defect-free surface. **Nopco NXZ** contributes to this by eliminating foam, which would otherwise lead to surface defects such as pinholes and craters that scatter light and reduce gloss.^{[4][5]} However, improper use of a defoamer can also create defects that harm the finish.^{[1][6]}

Q3: In which coating systems is **Nopco NXZ** most effective? **A3:** **Nopco NXZ** is particularly effective in water-based emulsion and latex systems.^{[1][6]} It shows high functionality in coatings based on acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions.^{[1][2]}

Q4: What is the recommended dosage for **Nopco NXZ**? A4: The typical recommended dosage is between 0.1% and 0.5% based on the solid weight of the paint or emulsion.[\[2\]](#)[\[7\]](#) The optimal amount is highly dependent on the specific formulation and the severity of the foam issue. It is critical to determine the ideal dosage through ladder studies, as overdosing can negatively affect the surface finish.

Q5: Are there any special handling or storage requirements for **Nopco NXZ**? A5: Yes. **Nopco NXZ** can separate after long periods of storage and should be mixed well before use.[\[2\]](#)[\[7\]](#) It may solidify or separate at temperatures below 5°C; if this occurs, it should be warmed to 30-40°C and mixed thoroughly before being incorporated into a formulation.[\[7\]](#)

Troubleshooting Guide: Gloss and Surface Defects

This guide addresses common surface finish issues that may be encountered during formulation and application.

Q: Why am I observing small, circular depressions (craters or fisheyes) in the dried coating film? A: This is one of the most common defects related to defoamers and surface tension.

- Possible Cause 1: Defoamer Incompatibility/Overdosing. While defoamers must be partially incompatible to work, excessive incompatibility or dosage can cause the defoamer droplets to act as contaminants, creating localized areas of low surface tension that result in craters.[\[1\]](#)[\[6\]](#)[\[8\]](#)
- Suggested Action: Perform a ladder study to find the minimum effective concentration of **Nopco NXZ**. Ensure it is thoroughly dispersed into the coating during the manufacturing process.
- Possible Cause 2: Substrate Contamination. The presence of low-surface-energy contaminants like oil, grease, or silicone on the substrate will prevent the coating from wetting the surface properly, leading to fisheyes.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Suggested Action: Ensure the substrate is meticulously cleaned and degreased before coating application. Maintain a clean application environment, as airborne droplets (e.g., from silicone sprays) can contaminate surfaces.[\[9\]](#)

Q: Why does my coating have a hazy appearance or lower-than-expected gloss? A: This can be caused by issues at the microscopic level.

- Possible Cause 1: Micro-foam. The formulation may still contain very small, stable air bubbles that were not eliminated. While not visible as pinholes, this micro-foam can scatter light at the surface, reducing gloss and causing a hazy look.[10][11]
- Suggested Action: Evaluate the defoaming efficiency of **Nopco NXZ**. It may be necessary to adjust the dosage or the stage at which it is added during manufacturing (e.g., adding a portion during the grind phase and a portion during letdown).
- Possible Cause 2: Poor Defoamer Dispersion. If **Nopco NXZ** is not properly dispersed, it can form microscopic droplets that interfere with film formation and gloss, similar to the effect of overdosing.[1]
- Suggested Action: Review your mixing procedure. Ensure there is adequate shear and time to properly incorporate the defoamer into the batch. Pre-diluting the defoamer as per manufacturer guidelines may also improve dispersibility.[2][7]

Q: Why does the coating surface have a wavy, textured look resembling an "orange peel"? A: Orange peel is typically related to poor leveling of the coating, which can be influenced by multiple factors.

- Possible Cause 1: Poor Leveling. The coating's viscosity and surface tension are not optimized to allow it to flow out into a smooth film after application. While a defoamer's primary role isn't leveling, a foam-free system is a prerequisite for good flow.[12]
- Suggested Action: This issue is often resolved by adjusting the formulation's rheology with leveling agents or by modifying the solvent system to control drying time. Ensure foam is not a contributing factor by first confirming the **Nopco NXZ** dosage is optimal.[8][12]
- Possible Cause 2: Application Error. Incorrect spray gun settings (pressure, nozzle), improper distance from the substrate, or applying too thick a coat can all lead to orange peel. [8][9]
- Suggested Action: Review and adjust application parameters. Ensure the coating is applied according to the technical data sheet's recommendations for film thickness and

environmental conditions (temperature, humidity).

Data Presentation

Table 1: Typical Physical Properties of Nopco NXZ

Property	Value	Source(s)
Appearance	Light yellowish-brown liquid	[2][7]
Composition	Mineral oil, metallic soap, nonionic surfactant	[2][3]
Viscosity	100 - 170 mPa·s (at 25°C)	[2][7]
Specific Gravity	~0.89 (at 20°C)	[7]
Flash Point	174°C (Cleveland Open Cup)	[7]

| Dispersibility | Dispersible in water | [7] |

Table 2: Troubleshooting Summary for Surface Defects

Observed Defect	Potential Cause Related to Nopco NXZ	Recommended Action
Craters / Fisheyes	Overdosing or poor compatibility.	Reduce Nopco NXZ concentration; perform a ladder study. Ensure high-shear mixing for better dispersion.
Pinholes	Insufficient defoaming action.	Increase Nopco NXZ dosage slightly. Check for sources of air introduction in the process.
Low Gloss / Haze	Micro-foam or poor defoamer dispersion.	Verify dosage is effective against micro-foam. Improve dispersion during manufacturing.

| Separation in Storage| Product nature. | Mix well before use. If solidified from cold, warm to 30-40°C and mix thoroughly.[2][7] |

Experimental Protocols

Protocol 1: Evaluation of Defoaming Efficacy and Tendency to Cause Defects

- Objective: To determine the optimal concentration of **Nopco NXZ** that provides effective foam control without creating surface defects.
- Materials:
 - Base coating formulation (without defoamer).
 - **Nopco NXZ**.
 - Variable speed high-shear laboratory mixer.
 - 100 mL graduated cylinders.
 - Glass or metal panels for drawdown.

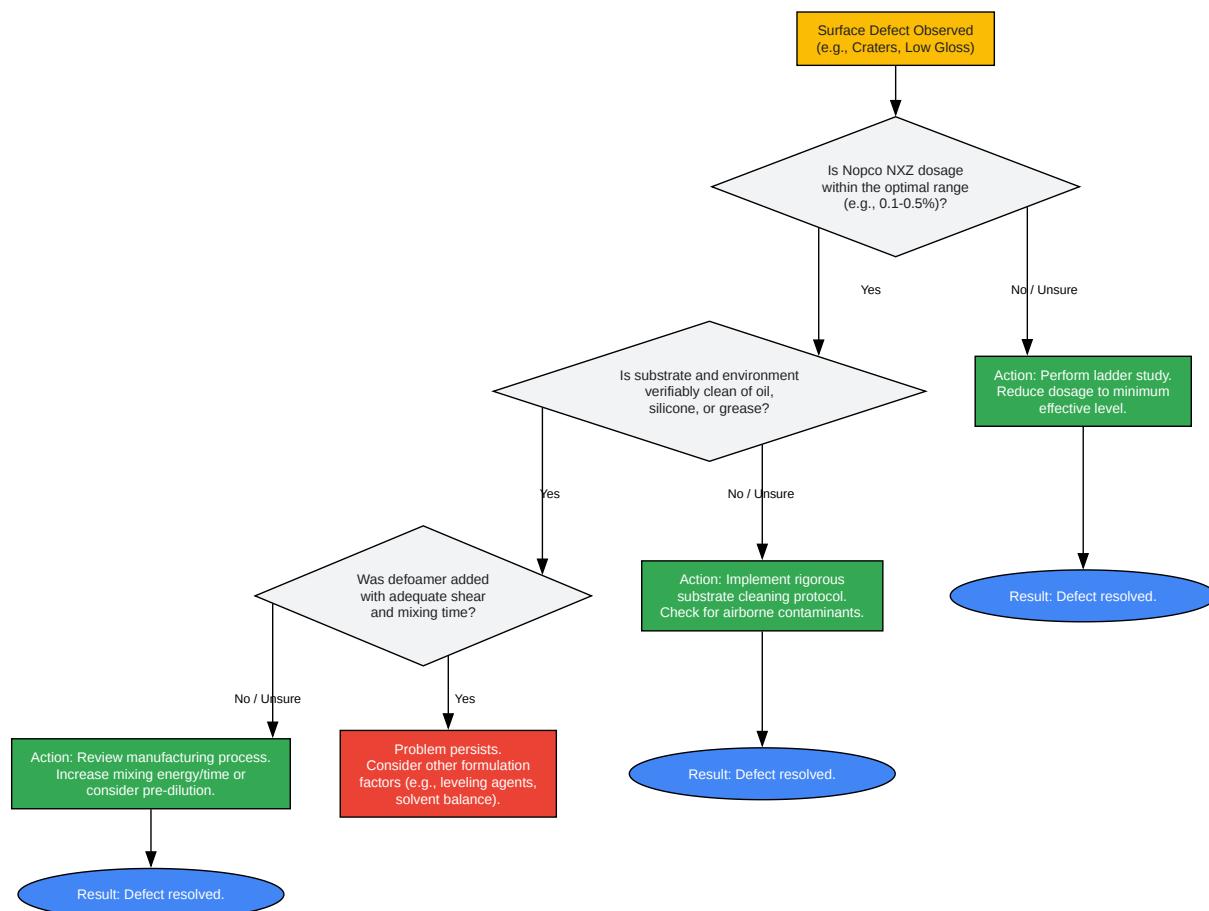
- Applicator bar (e.g., 100 µm / 4 mils).
- Methodology:
 1. Prepare five 100g samples of the base coating.
 2. Create a "ladder" of **Nopco NXZ** concentrations: 0% (control), 0.1%, 0.2%, 0.4%, and 0.6% by weight.
 3. Add the corresponding amount of **Nopco NXZ** to each sample and mix thoroughly under high shear for 5 minutes to intentionally introduce air.
 4. Immediately after mixing, pour 50 mL of each sample into a separate graduated cylinder. Record the initial foam volume on top of the liquid.
 5. Record the foam volume again at 1, 5, and 15 minutes to assess foam break time.
 6. Immediately after pouring into the cylinders, use the remaining material from each sample to make a drawdown on a clean panel.
 7. Allow the panels to dry in a controlled environment.
 8. Visually inspect the dried films for defects like craters, pinholes, and haze.
 9. The optimal dosage is the lowest concentration that results in minimal foam volume and a defect-free surface.

Protocol 2: Quantitative Assessment of Gloss

- Objective: To measure the specular gloss of coated panels prepared in Protocol 1.
- Standard: This procedure follows the principles of ASTM D523.[13][14]
- Materials:
 - Dried coated panels from Protocol 1.
 - Gloss meter with 20°, 60°, and 85° geometries.[15]

- Calibration tile provided with the gloss meter.
- Lint-free cloth.

• Methodology:


1. Turn on the gloss meter and allow it to warm up as per the manufacturer's instructions.
2. Calibrate the instrument using the supplied high-gloss standard tile.
3. Select the 60° measurement angle as the starting point.[16]
4. Gently clean the surface of the first coated panel (e.g., the 0% control panel) with a lint-free cloth.
5. Place the gloss meter firmly on the panel surface. Take at least three readings from different spots on the panel and calculate the average.
6. Record the average 60° gloss value in Gloss Units (GU).

7. Angle Selection:

- If the 60° reading is between 10 and 70 GU, the 60° geometry is appropriate.[16]
- If the reading is >70 GU, switch to the 20° geometry for better differentiation of high-gloss surfaces.[15][16]
- If the reading is <10 GU, switch to the 85° geometry, which is more sensitive for matte or low-gloss surfaces.[15][16]

8. Repeat the measurement process for all panels from the **Nopco NXZ** ladder study.
9. Compare the gloss values. A successful formulation will show an increase in gloss from the control (due to defect reduction) and maintain high gloss at the optimal defoamer concentration. A decrease in gloss at higher concentrations often indicates the onset of surface defects.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for diagnosing surface finish defects.

[Click to download full resolution via product page](#)

Caption: Conceptual relationship between **Nopco NXZ** dosage and coating quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Defoamers | PRODUCTS BY FUNCTION | SAN NOPCO [sannopco.co.jp]
- 2. NOPCO NXZ Series | Defoamers | SAN NOPCO [sannopco.co.jp]
- 3. Buy Nopco NXZ | 12794-56-8 [smolecule.com]
- 4. Nopco NXZ | 12794-56-8 | Benchchem [benchchem.com]
- 5. Achieving Surface Perfection in Coatings with Effective Defoamers-rickmanchemical.com [rickmanchemical.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. ulprospector.com [ulprospector.com]
- 9. 7 common industrial coating defects and how to fix them - Teknos [teknos.com]
- 10. canadianmetalworking.com [canadianmetalworking.com]
- 11. youtube.com [youtube.com]

- 12. nbinno.com [nbinno.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Impact of Nopco NXZ on gloss and surface finish of coatings]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171978#impact-of-nopco-nxz-on-gloss-and-surface-finish-of-coatings\]](https://www.benchchem.com/product/b1171978#impact-of-nopco-nxz-on-gloss-and-surface-finish-of-coatings)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com